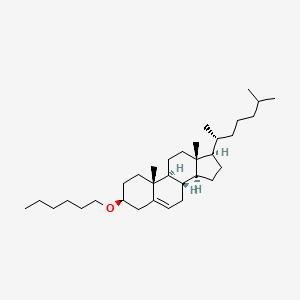Cholesteryl hexyl ether
CAS No.: 74996-31-9
Cat. No.: VC1666182
Molecular Formula: C33H58O
Molecular Weight: 470.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74996-31-9 |
|---|---|
| Molecular Formula | C33H58O |
| Molecular Weight | 470.8 g/mol |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-3-hexoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
| Standard InChI | InChI=1S/C33H58O/c1-7-8-9-10-22-34-27-18-20-32(5)26(23-27)14-15-28-30-17-16-29(25(4)13-11-12-24(2)3)33(30,6)21-19-31(28)32/h14,24-25,27-31H,7-13,15-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,32+,33-/m1/s1 |
| Standard InChI Key | HRBCQWUHUOMSHS-IJXDZZBXSA-N |
| Isomeric SMILES | CCCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
| SMILES | CCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
| Canonical SMILES | CCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Cholesteryl hexyl ether has the molecular formula C33H58O and a molecular weight of 470.8 g/mol. Its IUPAC name is (3S,8S,9S,10R,13R,14S,17R)-3-hexoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene . The chemical structure preserves the cholesterol backbone while incorporating the hexyl ether chain at the 3-position, creating a unique molecular entity with specific physicochemical properties.
The compound is also referred to as 3-(Hexyloxy)cholest-5-ene in some chemical databases and literature . Its structural characteristics can be further defined through various chemical identifiers, as presented in Table 1.
Table 1: Chemical Identifiers of Cholesteryl Hexyl Ether
| Chemical Identifier | Value |
|---|---|
| CAS Number | 74996-31-9 |
| Molecular Formula | C33H58O |
| Molecular Weight | 470.8 g/mol |
| Standard InChI | InChI=1S/C33H58O/c1-7-8-9-10-22-34-27-18-20-32(5)26(23-27)14-15-28-30-17-16-29(25(4)13-11-12-24(2)3)33(30,6)21-19-31(28)32/h14,24-25,27-31H,7-13,15-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,32+,33-/m1/s1 |
| Standard InChIKey | HRBCQWUHUOMSHS-IJXDZZBXSA-N |
| Isomeric SMILES | CCCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4(C@HCC[C@@H]4C@HCCCC(C)C)C)C |
Physical and Chemical Properties
Available literature indicates that cholesteryl hexyl ether exhibits physical properties consistent with its cholesterol-based structure modified by the hexyl ether chain. Based on similar compounds, it likely exhibits limited water solubility and requires organic solvents for dissolution. Limited specific physical property data is available in the scientific literature, though related cholesterol ethers have been shown to form crystalline structures with distinct melting points .
Research indicates a melting point of 69-71°C when recrystallized from acetone, providing important information for laboratory handling and purification protocols . As with other cholesterol derivatives, the compound's lipophilic properties make it relevant for membrane studies and investigations into lipid-based biological processes.
Biological and Research Applications
Role in Membrane Studies
Cholesterol derivatives, including ethers like cholesteryl hexyl ether, have significant applications in membrane studies. Research has demonstrated that certain amphipathic compounds can activate membrane cholesterol, affecting interactions with cholesterol oxidase, saponin, and cyclodextrin .
Although specific data on cholesteryl hexyl ether in membrane activation is limited, studies on related compounds (particularly other alcohols and ethers) provide insight into potential mechanisms. For instance, a study examining 63 amphipaths and their effects on membrane cholesterol included data on various alcohols and ethers, as shown in Table 2, which may have relevance to understanding cholesteryl hexyl ether's membrane interactions .
Table 2: Selected Data on Membrane Cholesterol Activation by Alcohol and Ether Compounds
| Agent | ClogP | H | SEM, % | Potency |
|---|---|---|---|---|
| Hexanol, 1- | 1.88 | 7200 | - | 2.14 |
| Ethylene glycol monoctyl ether | 2.96 | 350 | 13 | 3.46 |
| Diethylene glycol monoctyl ether | 2.82 | 420 | - | 3.38 |
| Butyl ether | 2.99 | 2433 | 14 | 2.62 |
Comparison with Related Cholesterol Derivatives
Cholesteryl hexyl ether is one of several cholesterol ether derivatives that have been synthesized and studied. Cholesteryl hexadecyl ether, a closely related compound with a longer alkyl chain, has been more extensively used in research due to its stability and non-metabolizable nature. It has applications in lipolysis and uptake studies, radiolabeled liposomes for cancer research, and lipid biophysics studies.
Studies of crystal structures of various cholesterol derivatives, including esters, carbonates, and ethers, have revealed distinct structural patterns. Some cholesteryl ethers, including ethyl, isopropyl, and methyl ethers, form layered structures with unique packing properties that influence their physical behavior and potential applications .
The existence of various cholesteryl ethers with different alkyl chain lengths (methyl, ethyl, isopropyl, hexyl) provides researchers with a spectrum of compounds having varied physicochemical properties, allowing for comparative studies and selection of optimal compounds for specific research applications.
Current Research and Future Directions
Current research on cholesteryl hexyl ether remains somewhat limited, as indicated by the available literature. Future research directions could focus on:
-
Comprehensive characterization of the compound's physicochemical properties
-
Exploration of its behavior in model membrane systems
-
Investigation of potential applications in drug delivery systems
-
Comparative studies with other cholesterol derivatives to establish structure-activity relationships
-
Development of improved synthetic methods with higher yields and purity
Given the limited specific data on cholesteryl hexyl ether, there is considerable scope for expanding research on this compound's synthesis, characterization, and potential applications in biomedical fields. The development of new cholesterol-based compounds has shown promise in areas such as anticancer and antimicrobial agents. Exploring the properties and uses of cholesteryl hexyl ether could contribute to advancements in these fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume